N-Boc-PEG-t-butyl ester

Übersicht

Beschreibung

N-Boc-PEG-t-butyl ester is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a t-butyl ester group, which are commonly used in organic synthesis to protect functional groups during chemical reactions .

Wirkmechanismus

Target of Action

N-Boc-PEG-t-butyl ester, also known as t-Butyl 3-(2-N-BOC-aminoethoxy)propanoate, is primarily used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTACs it helps to form .

Mode of Action

This compound acts as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound enables the formation of these bifunctional molecules, facilitating the interaction between the E3 ligase and the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, this compound enables the selective degradation of target proteins via this pathway .

Pharmacokinetics

The properties of the resulting protacs, including their absorption, distribution, metabolism, and excretion (adme), would be crucial for their bioavailability and therapeutic efficacy .

Result of Action

The primary result of the action of this compound is the formation of PROTACs that can selectively degrade target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded .

Action Environment

The action of this compound, as part of a PROTAC, occurs intracellularly . Environmental factors such as pH could potentially influence its action, as the Boc group can be deprotected under acidic conditions . More research would be needed to fully understand how various environmental factors might influence the action, efficacy, and stability of this compound and the protacs it forms .

Biochemische Analyse

Biochemical Properties

N-Boc-PEG-t-butyl ester plays a crucial role in biochemical reactions as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of specific target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs . The compound facilitates the binding of an E3 ubiquitin ligase ligand and a target protein ligand . This allows the PROTAC to recruit the E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

Given its role in PROTAC synthesis, it is likely that its effects would be observed over the course of the degradation of the target protein .

Metabolic Pathways

Given its role in PROTAC synthesis, it is likely that it interacts with enzymes involved in protein ubiquitination and degradation .

Subcellular Localization

Given its role in PROTAC synthesis, it is likely that it is found wherever its target proteins are localized within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-PEG-t-butyl ester typically involves the reaction of polyethylene glycol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The resulting product is purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-PEG-t-butyl ester undergoes various chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.

Ester Hydrolysis: The t-butyl ester group can be hydrolyzed under basic conditions using sodium hydroxide or potassium hydroxide.

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Trifluoroacetic Acid: Used for Boc deprotection under acidic conditions.

Sodium Hydroxide: Used for ester hydrolysis under basic conditions.

Nucleophiles: Such as amines or thiols, used in substitution reactions.

Major Products Formed

Deprotected Amine: Formed after Boc deprotection.

Carboxylic Acid: Formed after ester hydrolysis.

Substituted Esters: Formed after nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

N-Boc-PEG-t-butyl ester is widely used in scientific research due to its versatility and stability. Some of its applications include:

Vergleich Mit ähnlichen Verbindungen

N-Boc-PEG-t-butyl ester can be compared with other similar compounds such as:

N-Boc-PEG4-t-butyl ester: Similar in structure but with a different polyethylene glycol chain length.

N-Boc-PEG24-t-butyl ester: Contains a longer polyethylene glycol chain, providing different solubility and stability properties.

N-Boc-PEG3-azide: Contains an azide group instead of a t-butyl ester, used in click chemistry reactions.

The uniqueness of this compound lies in its balanced properties of stability, solubility, and reactivity, making it a versatile compound for various applications in scientific research and industry .

Biologische Aktivität

N-Boc-PEG-t-butyl ester is a significant compound in the field of biochemistry and pharmaceutical research, primarily due to its unique structural characteristics that enhance its biological activity. This article will explore its properties, applications in drug delivery systems, and relevant research findings.

Structural Characteristics

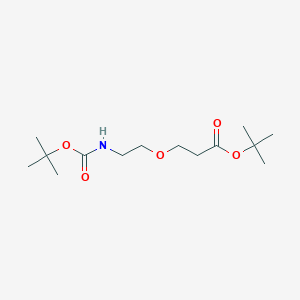

This compound is a derivative of polyethylene glycol (PEG) modified with a tert-butyl ester group and a Boc (tert-butyloxycarbonyl) protecting group. The general structure can be represented as follows:

This configuration provides several advantages:

- Solubility : The PEG moiety enhances solubility in aqueous environments, making it suitable for biological applications.

- Stability : The t-butyl ester contributes to the stability of the compound under physiological conditions.

- Reactivity : The Boc group can be selectively removed to expose reactive amine functionalities for further conjugation with biomolecules.

Applications in Drug Delivery

This compound is primarily utilized in drug delivery systems due to its ability to form stable conjugates with various therapeutic agents. Some of the notable applications include:

- Bioconjugation : Its structure allows for efficient conjugation with proteins, peptides, and small molecules, facilitating targeted drug delivery.

- Prodrug Formation : Compounds with this compound have been investigated as prodrugs, enhancing membrane permeability and bioavailability of active pharmaceutical ingredients (APIs) .

- Targeted Therapies : The compound's ability to link with targeting ligands enables selective delivery of drugs to specific tissues or cells, improving therapeutic efficacy while minimizing side effects .

Case Studies and Experimental Data

-

Cell Line Studies :

In a study evaluating the biological activity of this compound derivatives on breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231), it was found that these compounds suppressed cell growth effectively. However, they exhibited lower potency compared to other compounds without the PEG modification . -

Drug Delivery Efficiency :

Research has shown that PEGylated compounds demonstrate improved pharmacokinetics and reduced immunogenicity. For example, liposomal formulations incorporating PEG derivatives have been shown to enhance drug accumulation at tumor sites while decreasing systemic toxicity . -

Biocompatibility Studies :

Compounds similar to this compound have been reported to exhibit low toxicity and high biocompatibility in various biological environments. This characteristic is crucial for their application in clinical settings .

Data Tables

The following table summarizes key properties and findings related to this compound:

| Property/Study | Details |

|---|---|

| Molecular Weight | 597.74 g/mol |

| Purity | ≥95% |

| Applications | Drug delivery, bioconjugation |

| Cell Line Efficacy | Suppressed growth in MCF-7, SK-BR-3, MDA-MB-231 |

| Biocompatibility | Low toxicity; high compatibility |

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO5/c1-13(2,3)19-11(16)7-9-18-10-8-15-12(17)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRQFPUTXUDCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201140544 | |

| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145119-18-2 | |

| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145119-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.